

Analysis of Repaglinide and its Metabolites Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Repaglinide acyl-beta-D-glucuronide*

Cat. No.: B563814

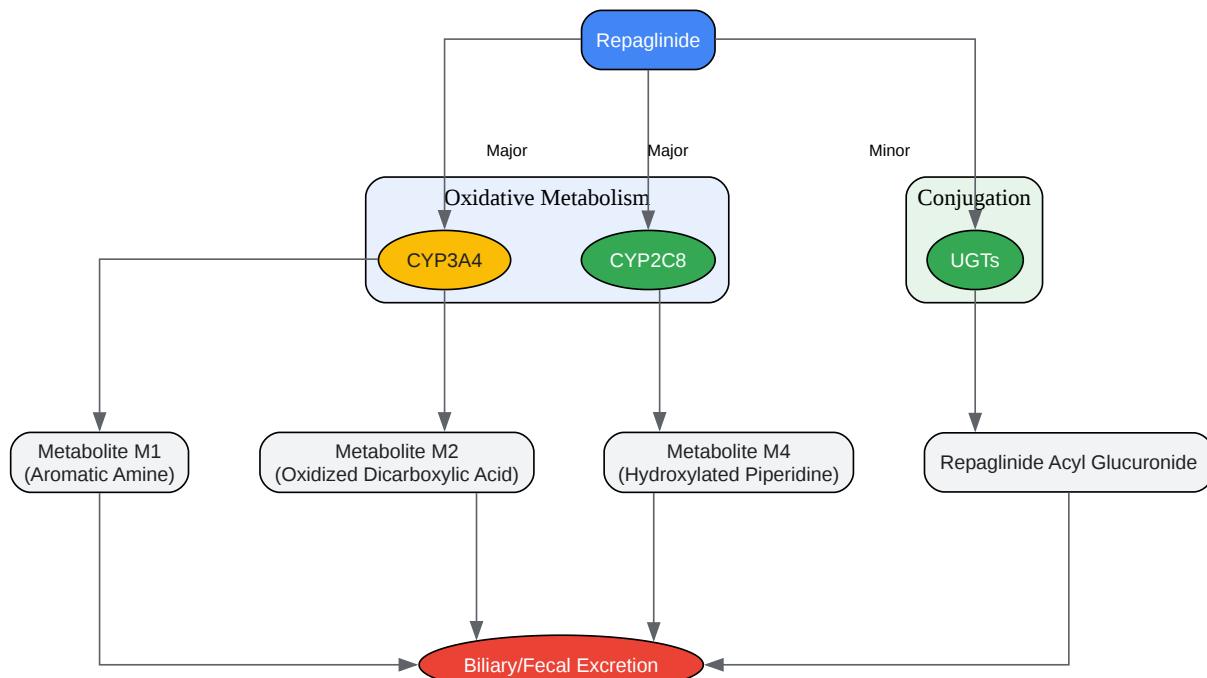
[Get Quote](#)

Abstract

Repaglinide is a potent, short-acting oral antidiabetic agent from the meglitinide class, prescribed for the management of type 2 diabetes mellitus.^{[1][2][3]} Its therapeutic efficacy is derived from its ability to stimulate insulin secretion from pancreatic β -cells.^{[3][4]} The drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several metabolites.^{[3][5][6]} Understanding the pharmacokinetic profile of repaglinide and its metabolites is critical for assessing drug efficacy, potential drug-drug interactions, and overall disposition in the body. This application note provides a comprehensive guide to the quantitative analysis of repaglinide and its major metabolites in biological matrices using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction: The Scientific Rationale

Repaglinide exerts its glucose-lowering effect by binding to and blocking the ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β -cells.^{[3][5]} This action inhibits potassium efflux, leading to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, thereby increasing plasma insulin levels in a glucose-dependent manner.^[4]


Given its rapid absorption and short half-life of approximately one hour, repaglinide is typically administered just before meals to control postprandial glucose excursions.^[3] The drug is almost entirely eliminated via hepatic metabolism through two primary pathways: oxidative biotransformation by CYP enzymes and direct conjugation with glucuronic acid.^[5] The principal metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation of the piperidine ring).^[5] Notably, these metabolites are pharmacologically inactive and do not contribute to the drug's hypoglycemic effect.^[5]

The analysis of these metabolites is paramount for several reasons:

- Pharmacokinetic (PK) Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of repaglinide.
- Drug-Drug Interaction (DDI) Studies: Since CYP2C8 and CYP3A4 are major metabolic pathways, co-administration with inhibitors or inducers of these enzymes can significantly alter repaglinide's plasma concentration, posing risks of hypoglycemia or therapeutic failure.^{[3][5]} Monitoring metabolite levels provides insight into the specific pathways being affected.
- Personalized Medicine: Genetic polymorphisms in enzymes like CYP2C8 can affect repaglinide metabolism, leading to inter-individual variability in drug response.^[5]

Metabolic Pathway of Repaglinide

The biotransformation of repaglinide is a well-characterized process involving several key enzymatic steps. CYP3A4 is the primary catalyst for the formation of the M1 and M2 metabolites, while CYP2C8 is mainly responsible for generating the M4 metabolite.^{[5][6]} A smaller fraction of repaglinide may also undergo direct glucuronidation.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Repaglinide via CYP450 enzymes and UGTs.

Experimental Protocol: HPLC Analysis

This section details a robust RP-HPLC method for the simultaneous quantification of repaglinide and its key metabolites in human plasma. The protocol is designed for reproducibility and is based on established and validated methodologies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Reagents

- Instrumentation: HPLC system with a UV/PDA detector (Waters, Agilent, or equivalent), equipped with a binary pump, autosampler, and column oven.[\[1\]](#)

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9][11]
- Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.[1][2]
- Buffers: Ammonium formate, potassium dihydrogen phosphate, formic acid (analytical grade).[8][9][12]
- Standards: Repaglinide reference standard, metabolite standards (M1, M2, M4), and an appropriate internal standard (IS), such as indomethacin or gliclazide.[4][10]
- Biological Matrix: Drug-free human plasma.

Sample Preparation from Plasma

Effective sample preparation is crucial to remove interfering endogenous components like proteins and lipids, ensuring method specificity and longevity of the analytical column.[8] Two validated methods are presented below.

Method A: Protein Precipitation (PP) This method is rapid and suitable for high-throughput analysis.[4][11]

- Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the internal standard (IS) working solution.
- Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 150 µL of the mobile phase.[4]
- Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method B: Liquid-Liquid Extraction (LLE) LLE offers a cleaner extract compared to PP, potentially improving sensitivity.[8][10]

- Pipette 200 μ L of human plasma into a glass tube.
- Add 50 μ L of the IS working solution.
- Add 1 mL of extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[8][10][13]
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 150 μ L of the mobile phase.
- Vortex and inject 20 μ L into the HPLC system.

Chromatographic Conditions

The following conditions have been optimized for the efficient separation of repaglinide and its metabolites.

Parameter	Condition	Rationale
Mobile Phase	Acetonitrile : 0.01 M Ammonium Formate Buffer (pH 2.7) (60:40, v/v) [8] [10]	Provides good peak shape and resolution. The acidic pH ensures the analytes are in their protonated form, enhancing retention on a C18 column.
Column	C18 (250 mm x 4.6 mm, 5 µm) [1] [9]	Standard stationary phase for retaining moderately nonpolar compounds like repaglinide and its metabolites.
Flow Rate	1.0 mL/min [8] [9] [10]	Offers a balance between analysis time and separation efficiency.
Detection (UV)	245 nm [9]	Wavelength provides good sensitivity for repaglinide. A PDA detector can be used to monitor multiple wavelengths if optimal absorbance differs for metabolites.
Injection Volume	20 µL [1] [4]	Standard volume for analytical HPLC.
Column Temp.	30°C	Ensures stable retention times and improves peak symmetry.
Run Time	~15 minutes	Sufficient to elute the parent drug, metabolites, and internal standard without interference.

Preparation of Standards

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve repaglinide, its metabolites, and the IS in methanol to prepare individual stock solutions.

- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase.[2][11]
- Calibration Curve: Spike drug-free plasma with appropriate volumes of the working solutions to create calibration standards covering the expected concentration range (e.g., 1-2000 ng/mL).[8] These spiked samples must be processed through the chosen sample preparation procedure (PP or LLE) alongside the unknown samples.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity.

Caption: General workflow for Repaglinide analysis in biological samples.

Method Validation Summary

The described HPLC method must be fully validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability for bioanalytical applications.[12][14] Key validation parameters from published literature are summarized below.

Validation Parameter	Typical Range / Acceptance Criteria
Linearity (r^2)	> 0.995 over a range like 5-2000 ng/mL[8][15]
Accuracy	85-115% of nominal concentration (80-120% at LLOQ)[8]
Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ) for intra- and inter-day assays[2][8]
LOD (Limit of Detection)	~ 0.6 -18 ng/mL (Varies by analyte and method) [15]
LOQ (Limit of Quantification)	~ 2 -55 ng/mL (Varies by analyte and method)[15]
Recovery	Consistent, precise, and reproducible; typically $>85\%$ [8]
Specificity	No significant interfering peaks from endogenous matrix components at the retention times of the analytes and IS.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of repaglinide and its metabolites using RP-HPLC. The method, incorporating either protein precipitation or liquid-liquid extraction for sample preparation, is demonstrated to be specific, accurate, and precise for quantifying these analytes in biological matrices. The successful application of this method will enable researchers and drug development professionals to conduct robust pharmacokinetic and metabolic studies, ultimately contributing to a deeper understanding of repaglinide's clinical pharmacology. For higher sensitivity requirements, this method can be adapted for use with a mass spectrometry (LC-MS/MS) detector.[13]

References

- Jadhav, S., et al. (n.d.). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide.
- PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx.
- Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15).

- Reddy, G. N., et al. (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. *Bioanalysis*.
- Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. *ResearchGate*.
- Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. (n.d.). *ResearchGate*.
- Tornio, A., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. *Drug Metabolism and Disposition*, 40(6), 1140-1149. Available at: [\[Link\]](#)
- A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). *ResearchGate*.
- Kumar, P. (n.d.). Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. *Worldwidejournals.com*. Available at: [\[Link\]](#)
- A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). *Semantic Scholar*.
- Çubuk, M. S., & Dőğan, H. N. (2007). Development and validation of a new high-performance liquid chromatography method for the determination of gliclazide and repaglinide in pharmaceutical formulations. *Journal of AOAC International*, 90(6), 1563-1569. Available at: [\[Link\]](#)
- Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (n.d.).
- Al-Azzam, K. M., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. *American Journal of Analytical Chemistry*, 4, 73-82. Available at: [\[Link\]](#)
- BenchChem. (n.d.). Application Note: Quantification of Repaglinide in Biological Samples using High-Performance Liquid Chromatography.
- Adib, N., et al. (2010). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. *Biosciences Biotechnology Research*

Asia, 7(2), 603-606. Available at: [\[Link\]](#)

- Siddiqui, M., & Tadi, P. (2023). Repaglinide. In StatPearls. StatPearls Publishing. Available at: [\[Link\]](#)
- Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. *Journal of Pharmaceutical and Biomedical Analysis*, 43(5), 1831-1835. Available at: [\[Link\]](#)
- Reddy, G. N., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. *Bioanalysis*, 15(24), 1595-1612. Available at: [\[Link\]](#)
- Novel RP-HPLC Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Tablet Dosage Form. (2023, February 3). *International Journal of Pharmaceutical and Phytopharmacological Research*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [ijprajournal.com](#) [\[ijprajournal.com\]](#)
- 3. Repaglinide - StatPearls - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](#)
- 4. [pdf.benchchem.com](#) [\[pdf.benchchem.com\]](#)
- 5. ClinPGx [\[clinpgx.org\]](#)
- 6. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 7. [PDF] A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance | Semantic

Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. research.monash.edu [research.monash.edu]
- 11. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. dergi.fabab.org.tr [dergi.fabab.org.tr]
- To cite this document: BenchChem. [Analysis of Repaglinide and its Metabolites Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563814#application-of-hplc-for-repaglinide-metabolite-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com